molecular formula C10H10O4 B2654846 Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate CAS No. 164531-75-3

Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate

Cat. No. B2654846
CAS RN: 164531-75-3
M. Wt: 194.186
InChI Key: DEIFTKOOBRKBBF-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate” is a member of benzofurans . It is used for R&D purposes and not for medicinal, household or other uses .


Molecular Structure Analysis

The molecular formula of this compound is C10H10O4 . The InChI code is 1S/C11H12O4/c1-6-9-7 (12)4-3-5-8 (9)15-10 (6)11 (13)14-2/h3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.184 . It has a density of 1.3±0.1 g/cm3, a boiling point of 339.8±42.0 °C at 760 mmHg, and a melting point of 104-106ºC . The compound is solid in physical form .

Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate is involved in various chemical synthesis processes. For instance, its derivatives have been used in the synthesis of novel compounds like selenadiazolo and thiadiazolo derivatives, as demonstrated by Shekarchi et al. (2003) who explored the dehydrogenation and reaction with hydrazine hydrate leading to different substituted compounds (Shekarchi, Ellahiyan, Akbarzadeh, & Shafiee, 2003).

Moorhoff (1997) conducted Michael-Wittig condensations with related compounds, resulting in highly functionalized cyclohexenonedicarboxylates, showcasing the compound's utility in organic synthesis (Moorhoff, 1997).

Applications in Organic Chemistry

In the realm of organic chemistry, this compound has been used for generating various organic structures. Anis’kova, Yegorova, and Chadina (2008) highlighted its role in producing tetrahydrobenzofuran and indole derivatives, confirming their structures via spectroscopy (Anis’kova, Yegorova, & Chadina, 2008).

Brückner and Reissig (1985) utilized this compound for synthesizing methyl tetrahydrofuran-3-carboxylates, demonstrating its versatility in creating diverse organic structures (Brückner & Reissig, 1985).

Biological and Pharmacological Research

Raghavendra et al. (2017) synthesized derivatives of this compound and screened them for antimicrobial and antioxidant properties. Some derivatives showed significant activity, indicating potential pharmacological applications (Raghavendra, Renuka, Kumar, & Shashikanth, 2017).

Methodological Advancements in Synthesis

Microwave-assisted synthesis methods involving this compound have been explored by Piras et al. (2008), who achieved efficient synthesis of tetrahydroindoles, highlighting advancements in synthesis methodologies (Piras, Ghiron, Minetto, & Taddei, 2008).

Prezent and Dorokhov (2012) showed its reactivity in forming diaminomethylidene derivatives of tetronic acid, further emphasizing its role in diverse chemical reactions (Prezent & Dorokhov, 2012).

Safety and Hazards

The compound is used for R&D purposes only and is not intended for medicinal, household, or other uses . Specific safety and hazard information for this compound is not available in the search results.

properties

IUPAC Name

methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIFTKOOBRKBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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